
2-Bromophenetole
Overview
Description
2-Bromophenetole, also known as 2-Bromoethyl phenyl ether, is an organic compound with the chemical formula C8H9BrO. It is characterized by the presence of a bromine atom and an ether functional group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical processes due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenetole can be synthesized through several methods. One common method involves the bromination of phenetole (ethyl phenyl ether) using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenetole with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the bromination process. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenetole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction of this compound can yield ethyl phenyl ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Phenol derivatives, alkyl ethers, or amines.
Oxidation: Bromophenol.
Reduction: Ethyl phenyl ether.
Scientific Research Applications
Scientific Research Applications
-
Microbial Degradation Studies
- 2-Bromophenetole serves as a model compound for studying microbial degradation processes. Research has shown that specific microbial consortia can utilize this compound as a carbon source under sulfidogenic conditions. These studies often involve PCR techniques to identify reductive dehalogenase genes associated with the degradation process, highlighting its potential role in bioremediation efforts .
-
Photodegradation Research
- The photodegradation of this compound has been investigated using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). This research evaluates the stability of this compound under light exposure and its breakdown products, which can inform environmental impact assessments regarding its presence in chlorinated water systems .
- Toxicological Studies
Industrial Applications
- Synthesis of Fine Chemicals
-
Research on Environmental Contaminants
- The compound is often used as a reference standard in studies assessing the environmental impact of brominated phenols. Its presence as a disinfection byproduct in chlorinated pool water raises concerns about its ecological effects, prompting further investigation into its degradation pathways and toxicity to aquatic life .
Case Study 1: Microbial Consortium Enrichment
A study focused on enriching a microbial consortium capable of degrading this compound from contaminated estuarine sediments demonstrated successful mineralization coupled with sulfate reduction. The research employed molecular techniques to identify functional genes involved in dehalogenation, providing valuable insights into bioremediation strategies for halogenated compounds .
Case Study 2: Photodegradation Mechanisms
Another research effort examined the photodegradation mechanisms of this compound under varying light conditions. The findings indicated that UV exposure leads to significant breakdown of the compound, producing several byproducts that could have differing ecological impacts compared to the parent compound .
Data Summary Table
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Microbial Degradation | Utilization as a carbon source | Identified genes for reductive dehalogenation |
Environmental Impact | Study of photodegradation | Significant breakdown under UV light |
Toxicological Assessment | Metabolic fate in animal models | Insights into absorption and excretion patterns |
Industrial Synthesis | Production of fine chemicals | Involvement in palladium-catalyzed reactions |
Mechanism of Action
The mechanism of action of 2-Bromophenetole involves its reactivity due to the presence of the bromine atom and the ether linkage. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The ether linkage provides stability and influences the compound’s solubility and reactivity in various solvents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Chloroethoxybenzene: Similar structure with a chlorine atom instead of bromine.
2-Iodoethoxybenzene: Contains an iodine atom in place of bromine.
2-Fluoroethoxybenzene: Features a fluorine atom instead of bromine.
Comparison: 2-Bromophenetole is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. The ether linkage provides additional stability compared to similar compounds with different halogen atoms .
Biological Activity
2-Bromophenetole, a brominated derivative of phenetole, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound (C_8H_9BrO) consists of a bromine atom substituted on the phenyl ring of phenetole. The synthesis typically involves bromination of phenetole using bromine or brominating agents under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 12.5 |
ABTS Radical Scavenging | 10.0 |
These results suggest that this compound could be a potential candidate for developing antioxidant therapies.
3. Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 18 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activities of this compound are thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Reactive Oxygen Species Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, affecting their integrity and function.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant decreases in cell viability, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Bromophenetole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound (CAS RN 588-96-5) typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using 2-bromophenol and ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Reaction temperature (optimized near 60–80°C) and solvent polarity significantly affect yield . Alternative methods like Ullmann coupling or electrophilic bromination of phenetole may require catalysts like CuI or FeBr₃, respectively. Researchers should validate purity via GC-MS (>95% purity thresholds) and compare melting point (4°C) and density (1.407 g/cm³) to literature values .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the ether (-OCH₂CH₃) and bromine substitution patterns (aromatic proton shifts at δ 6.8–7.4 ppm).
- GC-MS : For assessing purity and identifying volatile byproducts (e.g., residual ethyl bromide).
- HPLC : To quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
Cross-referencing with CAS RN 588-96-5 ensures alignment with known spectral databases .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : this compound serves as a precursor in:
- Cross-coupling reactions : Suzuki-Miyaura coupling to synthesize biaryl ethers.
- Protecting group strategies : The bromine atom facilitates selective deprotection in multi-step syntheses.
- Pharmacophore development : As a scaffold for bioactive molecules (e.g., antimicrobial agents). Researchers should document reaction outcomes using standardized protocols (e.g., TLC monitoring) and compare yields with structurally similar compounds like 4-bromophenetole .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatility (bp 233°C) and potential inhalation risks.
- Waste disposal : Neutralize with activated charcoal or incinerate in compliance with EPA guidelines. Safety training should incorporate SDS data (e.g., acute toxicity estimates) and bioconcentration factor (BCF) studies for environmental risk mitigation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize this compound yield in competing pathways?
- Methodological Answer : Competing side reactions (e.g., dehalogenation or over-alkylation) require optimization of:
- Catalyst loading : For Ullmann coupling, test CuI concentrations between 5–10 mol%.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side products.
- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce decomposition. Statistical tools like Design of Experiments (DoE) can model variable interactions .
Q. What advanced methods resolve discrepancies in purity assessments of this compound?
- Methodological Answer : Conflicting GC-MS/HPLC purity data (e.g., 95% vs. 98%) may arise from co-eluting impurities. Solutions include:
- 2D chromatography : Utilize HPLC-MS/MS for structural confirmation.
- Recrystallization : Refine crude product using hexane/ethyl acetate mixtures.
- Elemental analysis : Validate bromine content (theoretical: 39.7%) via combustion analysis .
Q. How can mechanistic studies distinguish between SNAr and radical pathways in this compound reactions?
- Methodological Answer :
- Kinetic isotope effects : Compare reaction rates using deuterated solvents (DMSO-d6 vs. DMSO).
- Radical traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.
- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies for SNAr vs. radical mechanisms .
Q. What strategies address contradictory spectral data in this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require:
- Replication : Repeat synthesis with fresh reagents to exclude batch variability.
- Advanced spectroscopy : Use NOESY or COSY NMR to confirm stereochemical assignments.
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. How do environmental factors influence the stability of this compound in long-term studies?
- Methodological Answer : Stability assays under varying conditions (pH, light, temperature) reveal degradation pathways:
- Photolysis : UV irradiation (254 nm) to simulate sunlight-induced decomposition.
- Hydrolytic stability : Monitor via LC-MS in buffered solutions (pH 3–9).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C) .
Q. What comparative approaches evaluate this compound’s reactivity against halogenated analogs?
- Methodological Answer :
Systematic studies comparing this compound with 4-bromo or chloro derivatives involve: - Kinetic profiling : Measure reaction rates in model transformations (e.g., Suzuki coupling).
- Electronic effects : Use Hammett plots to correlate substituent effects with reactivity.
- Solvent polarity studies : Test in solvents of varying dielectric constants (ε) to isolate steric vs. electronic contributions .
Properties
IUPAC Name |
1-bromo-2-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEQWIQHHWNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207024 | |
Record name | 2-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-19-7 | |
Record name | 1-Bromo-2-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 583-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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